21-Methyldocosanoic acid
Overview
Description
It belongs to the class of very long-chain fatty acids, characterized by an aliphatic tail containing at least 22 carbon atoms . This compound is notable for its unique structure, which includes a methyl group at the 21st carbon position, distinguishing it from other long-chain fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Methyldocosanoic acid typically involves the use of branched-chain precursors. One common method is the catalytic hydrogenation of this compound esters. This process requires a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as certain types of sponges. These sponges contain large amounts of branched carboxylic acids, including this compound . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 21-Methyldocosanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the fatty acid into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms in the aliphatic chain can be substituted with halogens using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
21-Methyldocosanoic acid has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of branched-chain fatty acids.
Biology: The compound is studied for its role in cellular membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialized lubricants and surfactants due to its unique chemical properties
Mechanism of Action
The mechanism of action of 21-Methyldocosanoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. The methyl group at the 21st carbon position affects the packing of lipid molecules, thereby altering membrane properties. This can impact various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Docosanoic acid (behenic acid): A straight-chain fatty acid with 22 carbon atoms.
20-Methyldocosanoic acid: A branched-chain fatty acid with a methyl group at the 20th carbon position
Comparison: 21-Methyldocosanoic acid is unique due to the position of the methyl group at the 21st carbon, which imparts distinct physical and chemical properties compared to other similar compounds. This structural difference can influence its behavior in biological systems and its applications in various industries.
Properties
IUPAC Name |
21-methyldocosanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O2/c1-22(2)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23(24)25/h22H,3-21H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKXBLINRIKSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415557 | |
Record name | 21-methyldocosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59708-74-6 | |
Record name | 21-Methyldocosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59708-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-methyldocosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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